Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-
Description
The compound Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- (CAS: 28462-17-1) is a structurally complex acetamide derivative with azo and cyanoethyl functionalities. Its molecular formula is C21H21ClN6O5, with a molecular weight of 472.9 g/mol . Key features include:
- Azo groups: Two azo (-N=N-) linkages, including a phenylazo substituent, which are common in dyes and pigments.
- Cyanoethyl and acetyloxy groups: These polar substituents influence solubility and stability.
- Chloro and nitro groups: Electron-withdrawing groups that enhance reactivity and photostability.
The compound is synthesized via phosphite ester oxidation and deprotection steps, as outlined in . Its applications likely span dyes, pharmaceuticals, or polymer additives due to its multifunctional structure.
Properties
CAS No. |
39230-20-1 |
|---|---|
Molecular Formula |
C27H27N7O3 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[3-acetamido-N-(2-cyanoethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C27H27N7O3/c1-20(35)29-27-19-25(34(16-6-15-28)17-18-37-21(2)36)13-14-26(27)33-32-24-11-9-23(10-12-24)31-30-22-7-4-3-5-8-22/h3-5,7-14,19H,6,16-18H2,1-2H3,(H,29,35) |
InChI Key |
KZGOZVGZLGDUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds, such as the formation of azo compounds through diazotization and coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Azo Group Reduction
Azo groups (-N=N-) are highly susceptible to reductive cleavage, particularly in biological or environmental systems. This reaction typically generates aromatic amines, which may pose toxicity concerns .
Key Reaction Pathways:
The electron-withdrawing nitro and cyano substituents on the phenyl rings may stabilize the azo linkage under mild conditions but accelerate reduction in strongly acidic or reductive environments.
Hydrolysis of Acetamide and Acetyloxy Groups
The acetamide (-NHCOCH₃) and acetyloxy (-OCOCH₃) groups undergo hydrolysis under acidic or alkaline conditions:
Reactivity Overview:
-
Acetamide Hydrolysis :
-
Acetyloxy Hydrolysis :
Cyanoethyl Group Reactivity
The 2-cyanoethyl (-CH₂CH₂CN) moiety participates in nucleophilic reactions. Under basic conditions, the nitrile group may hydrolyze to a carboxylic acid:
This transformation alters solubility and electronic properties of the molecule .
Photochemical Degradation
Azo compounds often degrade under UV light via cis-trans isomerization or N=N bond cleavage. For this compound:
Comparative Stability in Dye Formulations
Structural analogs (e.g., Disperse Blue 79, Solvent Red 23) highlight trends in reactivity:
Environmental and Biological Fate
Scientific Research Applications
Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-, is a complex organic compound belonging to the amide family, derived from acetic acid and ammonia. It features a unique structure with multiple functional groups, including azo groups and cyanoethyl moieties, which contribute to its chemical behavior and potential applications.
Synthesis and Structure
The systematic name of the compound is Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)-. The molecular weight is approximately 497.5 g/mol. The compound's structure incorporates both azo and cyano functionalities, potentially enhancing its reactivity compared to simpler amides.
Synonyms
The compound is also known by several synonyms:
- Acetamide, N-[5-[2-(acetyloxy)ethylamino]-2-[[4-(phenylazo)phenyl]azo]phenyl]-
- N-[5-[[2-(acetyloxy)ethyl] (2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl) azo]phenyl]-Acetamide
Potential Applications
While specific applications for Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- are not detailed in the provided search results, the search results generally highlight the use of similar compounds in scientific research, particularly in the context of anticancer drug development . For example, pyrazole, pyrimidine, and thiazole derivatives have been investigated for their anticancer properties and their ability to inhibit cyclin-dependent kinases (CDK2) . Since Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- shares structural similarities with these compounds, it could potentially be explored for similar applications .
Related Research
Mechanism of Action
The mechanism of action of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
Comparison :
Physical and Chemical Properties
Biological Activity
Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- is a complex organic compound with potential biological activities. Its structure includes various functional groups that may interact with biological systems, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of Acetamide, N-(5-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)-2-((4-(phenylazo)phenyl)azo)phenyl)- is C₂₁H₂₁ClN₆O₅, with a molecular weight of approximately 472.88 g/mol. The compound contains multiple functional groups including acetamide, cyanoethyl, and azo groups, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁ClN₆O₅ |
| Molecular Weight | 472.88 g/mol |
| LogP | 4.53 |
| Density | 1.44 g/cm³ |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The functional groups present allow for binding to enzymes and receptors, modulating their activity. This interaction could lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activity Studies
Recent research has explored the antimicrobial potential of similar compounds within the acetamide class. For instance, studies on N-substituted phenyl-2-chloroacetamides have demonstrated significant antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications in acetamides can enhance their efficacy against specific bacterial strains .
Case Study: Antimicrobial Activity
A study screened a series of newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria. This highlights the importance of structural features in determining biological efficacy .
Toxicological Considerations
While exploring the biological activity of Acetamide derivatives, it is crucial to consider their toxicological profiles. Compounds containing azo groups are often scrutinized for potential mutagenicity and carcinogenicity. Therefore, comprehensive toxicological assessments are necessary to evaluate the safety of these compounds for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this acetamide derivative?
The synthesis typically involves multi-step reactions, including azo coupling and nucleophilic substitutions. Key steps include:
- Azo bond formation : Reacting phenyl diazonium salts with aromatic amines under controlled pH (acidic or neutral) and low temperatures (0–5°C) to prevent decomposition .
- Acetamide functionalization : Introducing the 2-cyanoethyl and 2-(acetyloxy)ethyl groups via nucleophilic substitution, often using potassium carbonate in DMF as a base and solvent .
- Monitoring : TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) and NMR spectroscopy are used to track reaction progress and confirm intermediates .
Example Reaction Protocol :
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Azo coupling | Diazonium salt, aniline derivative, 0–5°C, pH 6–7 | Color change to deep red indicates bond formation |
| Substitution | K₂CO₃, DMF, 24–48 hr stirring at RT | Precipitation upon water addition confirms product |
Q. How can researchers characterize the structural integrity of this compound?
Advanced spectroscopic and crystallographic techniques are essential:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, acetamide carbonyl at δ ~170 ppm) .
- X-ray diffraction : Resolves crystal packing and confirms substituent orientation (e.g., dihedral angles between azo groups) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
Q. What safety protocols are recommended for handling this compound?
Based on structural analogs:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential respiratory and dermal irritation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes/skin with water for 15+ minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., azo, cyanoethyl) influence the compound’s stability and reactivity?
- Azo group stability : Susceptible to photodegradation; UV-Vis spectroscopy (λmax ~450–500 nm) tracks decomposition under light exposure. Steric hindrance from adjacent groups (e.g., phenylazo) slows degradation .
- Cyanoethyl group : Enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., thiols in biological systems). Computational studies (DFT) predict charge distribution and reactive sites .
Data Contradiction Alert :
- Some studies report azo bond stability in acidic conditions , while others note hydrolysis at pH < 4 . Validate using pH-controlled stability assays.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Conflicting results (e.g., cytotoxicity vs. inactivity) may arise from:
- Purity variations : HPLC purity ≥98% is critical; impurities (e.g., unreacted diazonium salts) may skew bioassays .
- Assay conditions : Test solubility in DMSO/PBS and confirm stability during incubation (e.g., LC-MS monitoring) .
Q. How can researchers study interactions between this compound and biological targets (e.g., enzymes, DNA)?
Methodologies include:
- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to proteins like cytochrome P450 .
- Molecular docking : Predicts binding modes using software (AutoDock Vina) and crystallographic protein data (PDB) .
- Fluorescence quenching : Monitors DNA intercalation via changes in ethidium bromide emission .
Example Interaction Study :
| Technique | Target | Key Finding |
|---|---|---|
| SPR | CYP3A4 | KD = 12.3 µM, suggesting moderate inhibition |
| Docking | DNA minor groove | Binding energy −8.2 kcal/mol, favoring AT-rich regions |
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
